2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound with the empirical formula C8H7ClO4S . It has a molecular weight of 234.65 . The compound is also known by several synonyms, including 1,4-benzodioxin-6-sulfonyl chloride and 2,3-dihydro-benzo[1,4]dioxine-6-sulfonylchloride .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride has been studied in the context of creating chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds . One method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, with mutants A225F and A225F/T103A of Candida antarctica lipase B (CALB) catalyzing the kinetic resolution of the substrate .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride can be represented by the SMILES string ClS(=O)(=O)c1ccc2OCCOc2c1
. This indicates that the compound contains a sulfonyl chloride group attached to a 1,4-benzodioxine ring.
Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a solid at room temperature . It has a melting point of 65-70 °C .
Scientific Research Applications
Antibacterial and Antifungal Agents
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Several compounds, particularly 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, displayed notable antimicrobial properties with low hemolytic activity, suggesting their potential in therapeutic applications (Abbasi et al., 2020). Further, N-substituted sulfonamides with a benzodioxane moiety have demonstrated significant antibacterial efficacy against various bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition Studies
These compounds have been explored for their inhibitory effects on enzymes like lipoxygenase, which is relevant for inflammatory ailments. Certain synthesized sulfonamides showed good inhibitory activity, positioning them as potential drug candidates for inflammatory diseases (Abbasi et al., 2017).
Diuretic and Antihypertensive Activities
Research has been conducted to synthesize and test 2,3-dihydro-1,4-benzodioxin derivatives for diuretic and antihypertensive activities. These studies provide insight into the potential medical applications of these compounds in the treatment of hypertension and as diuretics (Itazaki et al., 1988).
Anti-Diabetic Agents
Compounds synthesized from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride have been evaluated for their potential as anti-diabetic agents. They displayed varying degrees of inhibitory activity against α-glucosidase enzyme, suggesting their possible therapeutic use in treating type-2 diabetes (Abbasi et al., 2023).
Bacterial Biofilm Inhibition and Cytotoxicity
Recent research has also explored the inhibition of bacterial biofilms and assessed the cytotoxicity of these compounds. Some derivatives exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with mild cytotoxicity, indicating their potential in treating bacterial infections (Abbasi et al., 2020).
Safety And Hazards
The compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSRWUHRLYAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379863 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
CAS RN |
63758-12-3 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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